N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c1-17-10-11-18(2)21(15-17)31(29,30)26-14-6-9-20(26)16-25-23(28)22(27)24-13-12-19-7-4-3-5-8-19/h7,10-11,15,20H,3-6,8-9,12-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANWLDFVWRIDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” would likely involve multiple steps, including:
Formation of the cyclohexene ring: This could be achieved through a Diels-Alder reaction.
Introduction of the pyrrolidine ring: This might involve a nucleophilic substitution reaction.
Attachment of the sulfonyl group: This could be done using sulfonyl chloride in the presence of a base.
Formation of the oxalamide linkage: This step might involve the reaction of an amine with oxalyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the cyclohexene ring.
Reduction: Reduction reactions could target the sulfonyl group or the oxalamide linkage.
Substitution: Substitution reactions might occur at the pyrrolidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or an epoxide, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: The compound could be studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Analog 1 : N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (RN: 896288-35-0)
- Structural Differences :
- Cycloheptyl vs. Cyclohexenylethyl : The cycloheptyl group in Analog 1 is fully saturated and larger than the cyclohexenylethyl group in the target compound. This substitution alters lipophilicity (logP) and conformational flexibility.
- Position of Sulfonyl Group : Both compounds share the 2,5-dimethylbenzenesulfonyl-pyrrolidine motif, suggesting conserved sulfonamide-mediated binding interactions.
Analog 2 : (R/S)-N-[(2R/S,4R/S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structural Differences: Backbone Complexity: Analog 2 features a hexane backbone with hydroxy and diphenyl groups, contrasting with the simpler ethanediamide core of the target compound. Functional Groups: The 2-oxotetrahydropyrimidinyl and dimethylphenoxy groups in Analog 2 imply divergent binding mechanisms compared to the sulfonamide-pyrrolidine system in the target compound.
Physicochemical and Functional Comparisons
Table 1: Structural and Predicted Property Comparison
*Estimates based on structural similarity; exact values require experimental validation.
Functional Implications:
Analog 2’s polar hydroxy and acetamido groups suggest solubility-driven pharmacokinetics, contrasting with the sulfonamide-dominated hydrophobicity of the target compound .
Synthetic Accessibility :
- The ethanediamide backbone in the target compound and Analog 1 simplifies synthesis compared to Analog 2’s multi-step hexane derivatization .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in drug development.
Chemical Structure and Properties
The compound features a cyclohexene ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 469.56 g/mol. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H33N3O4S |
| Molecular Weight | 469.56 g/mol |
| LogP | 2.8139 |
| Polar Surface Area | 91.08 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexene Ring : Achieved via Diels-Alder reactions.
- Introduction of the Pyrrolidine Ring : Conducted through nucleophilic substitution reactions.
- Attachment of the Sulfonyl Group : Utilizes sulfonyl chloride in the presence of a base.
- Formation of the Ethanediamide Linkage : Involves reactions with oxalyl chloride.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, potentially inhibiting certain enzymes involved in disease processes.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit:
- Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammatory responses in animal models.
A notable study published in Journal of Medicinal Chemistry explored the pharmacological profiles of related compounds, highlighting their selective inhibition of specific kinases involved in cancer progression.
Implications for Drug Development
Given its structural features and preliminary biological activity data, this compound may serve as a lead compound for further development into therapeutic agents targeting cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
